molecular formula C15H10N2O4 B1297506 2-(4-acetylphenoxy)-5-nitrobenzonitrile CAS No. 82673-98-1

2-(4-acetylphenoxy)-5-nitrobenzonitrile

Cat. No.: B1297506
CAS No.: 82673-98-1
M. Wt: 282.25 g/mol
InChI Key: HNRVOQWMMYXBTB-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile core substituted with a 4-acetylphenoxy group and a nitro group at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-5-nitrobenzonitrile typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N-arylacetamides in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated products.

Scientific Research Applications

2-(4-acetylphenoxy)-5-nitrobenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis . The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)benzonitrile: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(4-acetylphenoxy)benzonitrile: Similar structure but with different substitution patterns on the aromatic ring.

    2-chloro-N-arylacetamides: Used as precursors in the synthesis of 2-(4-acetylphenoxy)-5-nitrobenzonitrile.

Uniqueness

This compound is unique due to the presence of both the acetylphenoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-acetylphenoxy)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-10(18)11-2-5-14(6-3-11)21-15-7-4-13(17(19)20)8-12(15)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVOQWMMYXBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231948
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-98-1
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082673981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 ml single-neck flask equipped with a magnetic stirrer and a reflux condenser fitted with a nitrogen bubbler were placed 9.13 g (0.05 moles) of 2-chloro-5-nitrobenzonitrile, 7.01 g (0.0515 moles) of 4-hydroxyacetophenone, 7.10 g (0.0515 moles) of anhydrous K2CO3, and 75 ml of acetonitrile. The mixture was heated to reflux and held there for 3 hrs. The reaction mixture was then cooled to room temperature and diluted with 150 ml of water. The product separated as a solid. The solid was filtered off, washed thoroughly with water, and air-dried. The air-dried solid was recrystallized twice from 300 ml of absolute ethanol to give 4.95 g (35% yield) of purified 2-(4-acetylphenoxy)-5-nitrobenzonitrile, mp 135°-136.5° C.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Name
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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